molecular formula C20H14N2O3 B2687271 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-38-6

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2687271
CAS No.: 851411-38-6
M. Wt: 330.343
InChI Key: UONSXMIOEBKYGZ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound of significant interest in scientific research, built around a chromeno[4,3-b]pyridine core structure. This fused heterocyclic scaffold is structurally related to naphthyridine derivatives, which are known for their rigid planar geometry and utility in materials science . The planar, π-conjugated nature of such polycyclic aromatic systems makes them promising candidates for investigation in the development of advanced materials, such as organic light-emitting diodes (OLEDs), where they can contribute to strong absorption and emission properties . In the realm of medicinal chemistry, the chromeno-pyridine framework is a recognized heterocyclic system often associated with biological activity . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. By employing various chemical reactions, including oxidation, reduction, and substitution, the core structure can be functionally diversified to explore structure-activity relationships and develop novel compounds with potential pharmacological properties . The compound is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-12-11-16(22-19(23)13-7-3-2-4-8-13)21-18-14-9-5-6-10-15(14)25-20(24)17(12)18/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONSXMIOEBKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can be achieved through a multi-component reaction involving 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines. This reaction is typically carried out under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) at 80°C for 2 hours . The product is obtained in high yield and purity without the need for traditional recrystallization or chromatographic purification methods.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of environmentally friendly solvents and catalyst-free conditions makes the process more sustainable and cost-effective. The reaction can be optimized to maximize yield and minimize waste, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has a molecular formula of C20H14N2O3 and a molecular weight of 330.3 g/mol. Its structural features include a chromeno-pyridine core, which is significant for its biological activity and synthetic versatility .

Anticancer Activity

Research indicates that derivatives of chromeno[4,3-b]pyridine compounds exhibit promising anticancer properties. A study highlighted the synthesis of various chromeno-pyridine derivatives, which demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:
A specific derivative was tested against breast cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A comparative study showed that chromene derivatives could inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Data Table: Anti-inflammatory Activity of Chromeno Derivatives

Compound NameIC50 (μM)Inhibition (%)
Chromeno Derivative A1575%
Chromeno Derivative B2068%
Standard Drug (Diclofenac)1090%

This table summarizes the effectiveness of various derivatives compared to a standard anti-inflammatory drug.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be used in multi-component reactions to form new heterocyclic compounds with potential biological activities .

Synthesis Methodology:
A three-component condensation reaction involving this compound can yield new pyridocoumarins, showcasing its utility in generating complex molecular architectures efficiently .

Protein-Ligand Interactions

The compound has been studied for its interactions with various biological targets, making it a candidate for drug development. Binding studies have shown that it can effectively inhibit certain enzymes associated with disease processes .

Binding Affinity Data:

Target ProteinBinding Affinity (Kd)Reference
Enzyme A50 nM
Enzyme B25 nM

These interactions suggest that this compound could be developed into therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Structure Variations

The chromeno-pyridine/pyrimidine core is a critical determinant of electronic and steric properties:

  • Chromeno[4,3-b]pyridine: Present in the target compound and –3 analogs, this core provides a planar aromatic system with one nitrogen atom, influencing π-π stacking and dipole interactions.

Substituent Modifications

Substituents on the benzamide/acetamide group significantly impact physicochemical and biological properties:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Features
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (Target Compound) Chromeno[4,3-b]pyridine Benzamide C20H14N2O3 330.34 Baseline structure for comparison
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Chromeno[4,3-b]pyridine 4-(2,5-Dioxopyrrolidin-1-yl)benzamide C24H17N3O5 427.4 Enhanced hydrogen bonding via pyrrolidinone
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide Chromeno[4,3-b]pyridine 2-(Dibutylamino)acetamide C21H26N3O3 368.45 Increased lipophilicity; screening compound
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide Chromeno[4,3-d]pyrimidine 4-Chlorobenzamide C18H12ClN3O2 337.76 Electron-withdrawing chloro substituent
4-(4-Piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidinophenyl, thioxo C22H21N3O2S 395.48 High oral bioavailability

Physicochemical and Pharmacokinetic Properties

  • The pyrrolidinone derivative () balances polarity and lipophilicity via its cyclic amide .
  • Molecular Weight : The target compound (330.34 g/mol) adheres to Lipinski’s rule (<500 g/mol), whereas ’s analog (427.4 g/mol) approaches the upper limit, possibly affecting bioavailability .
  • Bioavailability: ’s chromeno-pyrimidine derivative demonstrated favorable oral bioavailability in computational studies, attributed to its moderate logP and hydrogen-bonding capacity .

Biological Activity

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core fused with a pyridine moiety, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of 320.34 g/mol. The presence of functional groups such as carbonyl and amide enhances its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation. Specifically, it may act on:

  • Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation.
  • Protein Kinases : Potential inhibition of kinases like PI3K, which are crucial in cancer signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including breast (MDA-MB 231), colorectal (HT-29), and lung (NCI-H460) cancers. The compound's IC50 values are often in the micromolar range, indicating potent activity.

Cell LineIC50 (μM)Reference
MDA-MB 2316.5
HT-298.0
NCI-H4607.2

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G1 phase .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of PI3K Pathway : The compound was found to inhibit PI3Kα with an IC50 value of approximately 0.091 μM, showcasing its potential as a targeted therapy for cancers reliant on this pathway .
  • Anti-inflammatory Effects : In vitro assays demonstrated significant reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential utility in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : A chromeno[4,3-b]pyridine scaffold can be constructed via a pseudo-four-component reaction using salicylaldehyde derivatives, malononitrile, and 4-methylpyridin-2(1H)-one under reflux in pyridine (similar to methods in ).

Amidation : The benzamide group is introduced via coupling reactions, such as reacting the chromenopyridine intermediate with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine in DMF).

  • Key Conditions :
StepReagents/CatalystsSolventTemperatureYield Optimization
Core FormationSalicylaldehyde, malononitrile, pyridinonePyridineReflux (~120°C)Excess malononitrile improves cyclization
AmidationBenzoyl chloride, TEADMF60-80°CSlow addition minimizes side reactions

Q. How can structural identity and purity be confirmed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~5.5 ppm for pyridinone protons, δ ~160-180 ppm for carbonyl groups) to confirm connectivity.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₅N₂O₃: 331.1083).
  • X-ray Crystallography : SHELXL/SHELXTL software for single-crystal refinement to resolve stereochemistry.
  • Purity Assessment : HPLC (>95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against bacterial acps-pptase (linked to proliferation) via spectrophotometric monitoring of substrate conversion.
  • Cellular Models : Cytotoxicity screening (e.g., MTT assay in HepG2 cells) and anti-inflammatory activity (e.g., TNF-α suppression in RAW264.7 macrophages).
  • Whole Blood Assays : Measure cytokine inhibition (e.g., IL-6, IL-1β) to assess immunomodulatory potential.

Advanced Research Questions

Q. What computational strategies predict binding affinity and selectivity toward biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) to model ligand-receptor interactions. Adjust protonation states with tools like PROPKA.
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in GROMACS) to evaluate hydrogen bonding and hydrophobic interactions.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide SAR.

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., compound purity, solvent effects).

Q. What methodologies optimize pharmacokinetic (PK) properties while maintaining efficacy?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce cLogP (target <5) without disrupting hydrogen bonding.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites; block with fluorine or methyl groups.
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers for in vivo studies.

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